molecular formula C20H10Cl4N2O2 B11557191 2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11557191
M. Wt: 452.1 g/mol
InChI Key: JJOBHQGJTBMWMJ-UHFFFAOYSA-N
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Description

2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with significant applications in various fields. This compound is characterized by its chlorinated phenol and benzoxazole structures, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation of 2,4-dichlorophenol with 2-(2,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde. The reaction is catalyzed by an acid, such as glacial acetic acid, and is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols .

Scientific Research Applications

2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. In plants, it acts as a synthetic elicitor, triggering immune responses against pathogens by activating defense pathways . The exact molecular targets and pathways involved in other applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of chlorinated phenol and benzoxazole structures, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific bioactivity and chemical stability.

Properties

Molecular Formula

C20H10Cl4N2O2

Molecular Weight

452.1 g/mol

IUPAC Name

2,4-dichloro-6-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H10Cl4N2O2/c21-11-1-3-14(15(23)6-11)20-26-17-8-13(2-4-18(17)28-20)25-9-10-5-12(22)7-16(24)19(10)27/h1-9,27H

InChI Key

JJOBHQGJTBMWMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Cl)Cl)O)N=C(O2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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